![molecular formula C16H21NO B14360438 2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol CAS No. 93024-78-3](/img/structure/B14360438.png)
2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(1,7,7-Trimethylbicyclo[221]heptan-2-ylidene)amino]phenol is a complex organic compound that features a bicyclic structure with a phenolic group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol typically involves the reaction of 2-aminophenol with a bicyclic ketone under specific conditions. One common method includes the use of a condensation reaction where the ketone and 2-aminophenol are reacted in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and a solvent like ethanol at elevated temperatures .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenolic group activates the aromatic ring towards substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds depending on the specific reaction conditions .
科学的研究の応用
2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol has several applications in scientific research:
作用機序
The mechanism by which 2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol exerts its effects involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing their activity. The bicyclic structure provides rigidity and specificity in binding to molecular targets .
類似化合物との比較
Similar Compounds
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Uniqueness
What sets 2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol apart from these similar compounds is its bicyclic structure, which imparts unique steric and electronic properties. This structure can enhance its reactivity and specificity in various chemical and biological applications .
特性
CAS番号 |
93024-78-3 |
|---|---|
分子式 |
C16H21NO |
分子量 |
243.34 g/mol |
IUPAC名 |
2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]phenol |
InChI |
InChI=1S/C16H21NO/c1-15(2)11-8-9-16(15,3)14(10-11)17-12-6-4-5-7-13(12)18/h4-7,11,18H,8-10H2,1-3H3 |
InChIキー |
ZLQGGOKCNAXTQV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=NC3=CC=CC=C3O)C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


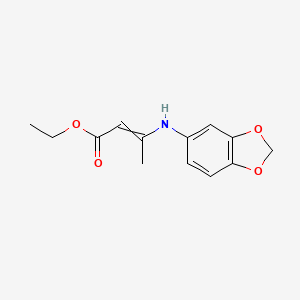

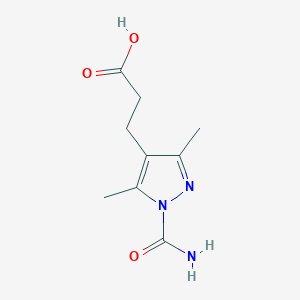
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
![4-[(Diethylcarbamoyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360371.png)
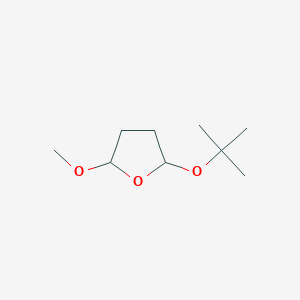
![N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine](/img/structure/B14360389.png)
![2,2,6,6-Tetramethyl-N-[2-(piperazin-1-yl)ethyl]piperidin-4-amine](/img/structure/B14360396.png)
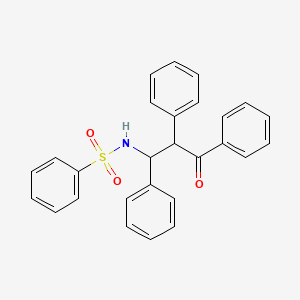
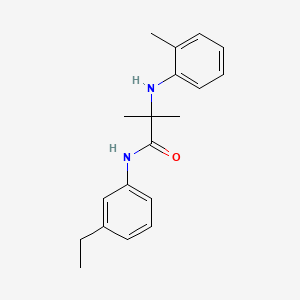
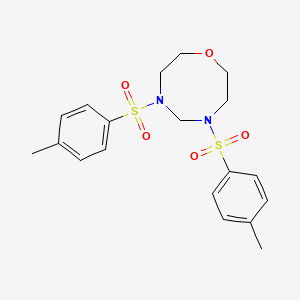
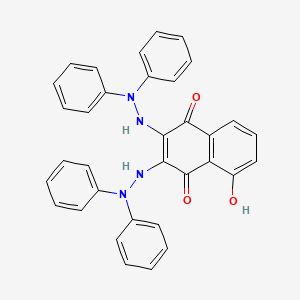
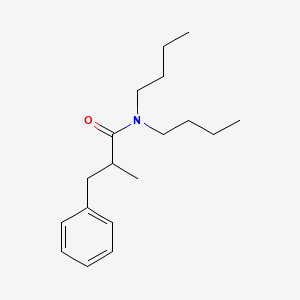
![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
